Aziridine, 1,1'-(1,5-pentanediylbis(sulfonyl))bis-
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Overview
Description
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a 1,5-pentanediyl bridge, each substituted with sulfonyl groups. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- typically involves the reaction of a suitable diamine with a sulfonyl aziridine precursor. One common method is the step-growth polymerization of bis(aziridine) and diamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amine derivatives.
Substitution Reactions: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Formed from nucleophilic ring-opening reactions
Sulfonyl Aziridines: Formed from oxidation reactions
Amine Derivatives: Formed from reduction reactions
Scientific Research Applications
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- involves the high reactivity of the aziridine rings, which can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl groups enhance the electrophilicity of the aziridine rings, making them more susceptible to nucleophilic attack . The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding, leading to potential biological effects .
Comparison with Similar Compounds
Uniqueness: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is unique due to the presence of two aziridine rings connected by a flexible 1,5-pentanediyl bridge and substituted with sulfonyl groups. This structure imparts distinct reactivity and stability compared to other aziridines and similar compounds .
Properties
CAS No. |
64332-88-3 |
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Molecular Formula |
C9H18N2O4S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[5-(aziridin-1-ylsulfonyl)pentylsulfonyl]aziridine |
InChI |
InChI=1S/C9H18N2O4S2/c12-16(13,10-4-5-10)8-2-1-3-9-17(14,15)11-6-7-11/h1-9H2 |
InChI Key |
IBYRUXMWRNZVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)CCCCCS(=O)(=O)N2CC2 |
Origin of Product |
United States |
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